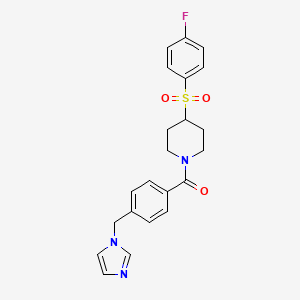

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring, a phenyl ring, a piperidine ring, and a sulfonyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst . This forms a 4-(1H-imidazol-1-yl) benzaldehyde intermediate, which can then react with substituted acetophenones to yield corresponding chalcones . Each chalcone can further react with guanidine hydrochloride to result in the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains a phenyl ring, a piperidine ring, and a sulfonyl group .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the imidazole ring and the sulfonyl group. For example, the imidazole ring can participate in reactions such as N-arylation .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications

Application in Antifungal Research

Scientific Field

Medical Chemistry and Pharmacology

Summary of Application

This compound has been investigated for its potential antifungal properties, particularly against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis .

Methods of Application

Researchers utilized the Claisen–Schmidt condensation reaction to synthesize the compound, followed by recrystallization from hot methanol to achieve good yield and purity .

Results

The compound exhibited strong antifungal effectiveness, which is promising for the development of new treatments for pulmonary aspergillosis .

Application in Crystallography

Scientific Field

Crystallography

Summary of Application

The compound’s crystal structure has been determined to understand its molecular configuration and interactions .

Methods of Application

X-ray diffraction techniques were employed, using Cu Kα radiation, to analyze the crystal structure of the compound .

Results

The study provided detailed crystallographic data, contributing to the knowledge base of imidazole-containing compounds and their potential applications .

Application in HIV Research

Scientific Field

Virology and Medicinal Chemistry

Summary of Application

Derivatives of this compound have been synthesized and evaluated for their potential as HIV-1 inhibitors .

Methods of Application

The synthesis involved creating N-arylsulfonyl-3-acetylindole derivatives and testing their efficacy against HIV-1 activity .

Results

Some derivatives showed significant effectiveness against HIV-1, indicating the compound’s potential as a basis for developing new antiviral drugs .

Application in Coordination Chemistry

Scientific Field

Coordination Chemistry

Summary of Application

The compound has been used to synthesize coordination polymers with potential applications in material science .

Methods of Application

Solventothermal methods were used for the synthesis, followed by structural characterization through elemental analyses and infrared spectroscopy .

Results

The resulting coordination polymers were structurally characterized, providing insights into their potential use in various technological applications .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

The compound is involved in the synthesis of chalcones, which have various biological activities .

Methods of Application

The synthesis process included an aldol reaction, yielding chalcones with potential pharmacological properties .

Results

The synthesized chalcones showed potential for further study in medicinal chemistry due to their biological activities .

Application in Therapeutic Research

Scientific Field

Therapeutic Research and Drug Development

Summary of Application

Research has been conducted on the therapeutic potential of imidazole-containing compounds, including the one .

Methods of Application

The study involved the synthesis and evaluation of these compounds for their therapeutic effects .

Results

The research highlighted the compound’s potential in developing new therapies for various diseases, although specific quantitative data was not provided .

This analysis provides a glimpse into the diverse scientific applications of the compound, showcasing its potential in various fields of research. Each application offers a unique perspective on how this compound can contribute to scientific advancements.

Application in Antimicrobial Research

Scientific Field

Microbiology and Pharmacology

Summary of Application

The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial and fungal pathogens .

Methods of Application

Synthetic pathways involving the imidazole moiety have been explored, with the compound being tested against a range of microbial cultures to assess its inhibitory properties .

Results

The compound demonstrated good antimicrobial potential, suggesting its use in developing new antimicrobial drugs .

Application in Antioxidant Research

Scientific Field

Biochemistry

Summary of Application

Derivatives of the compound have been evaluated for their antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Methods of Application

Various assays such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP were used to assess the antioxidant properties of the synthesized derivatives .

Results

The compound’s derivatives exhibited significant antioxidant activity, highlighting their potential in therapeutic applications .

Application in Phosphodiesterase (PDE) Inhibition

Scientific Field

Medicinal Chemistry

Summary of Application

The compound has been part of a novel series of derivatives studied for their role in PDE inhibition, which has implications in treating various ailments .

Methods of Application

The synthesis involved N-arylation of imidazole with 4-fluorobenzaldehyde, followed by reactions with substituted acetophenones and guanidine hydrochloride to yield the desired pyrimidines .

Results

Some synthesized pyrimidines showed marked activities in PDE inhibition, as well as antibacterial and antifungal bioassays .

Application in Estrogenicity Studies

Scientific Field

Endocrinology

Summary of Application

A related compound, 4-(Imidazol-1-yl)phenol, was used to evaluate the estrogenicity of phenolic xenoestrogens, which are environmental compounds that can mimic estrogen .

Methods of Application

A Saccharomyces cerevisiae-based Lac-Z reporter assay was employed to assess the estrogenic activity of the compound .

Results

The study provided insights into the estrogenic effects of phenolic compounds, which is important for understanding their impact on human health .

These additional applications further illustrate the versatility of the compound in various scientific fields, contributing to advancements in medical and biochemical research.

Application in Cancer Research

Scientific Field

Oncology and Medicinal Chemistry

Summary of Application

The compound has been explored for its potential use in cancer treatment, particularly due to its ability to inhibit cell proliferation .

Methods of Application

Researchers have designed and synthesized novel derivatives of the compound, aiming to target specific pathways involved in cancer cell growth .

Results

Preliminary studies have shown that certain derivatives can effectively inhibit the growth of cancer cells, offering a promising avenue for the development of new anticancer drugs .

Application in Neurodegenerative Disease Research

Scientific Field

Neurology and Pharmacology

Summary of Application

Imidazole derivatives, including the compound , have been studied for their neuroprotective properties .

Methods of Application

The compound has been used to synthesize molecules that can cross the blood-brain barrier and provide protection to neuronal cells .

Results

These studies have provided insights into the potential therapeutic uses of imidazole derivatives in treating neurodegenerative diseases .

Application in Anti-Inflammatory Research

Scientific Field

Immunology

Summary of Application

The anti-inflammatory potential of the compound has been investigated, given its structural similarity to known anti-inflammatory agents .

Methods of Application

Synthetic analogs of the compound were tested in vitro for their ability to reduce inflammatory markers .

Results

Some analogs demonstrated significant anti-inflammatory activity, suggesting the compound’s utility in developing new anti-inflammatory medications .

Application in Antiviral Research

Scientific Field

Virology

Summary of Application

Research has been conducted on the antiviral capabilities of the compound, especially against HIV .

Methods of Application

Derivatives of the compound were synthesized and evaluated for their efficacy in inhibiting HIV replication .

Results

The studies indicated that certain derivatives have potent antiviral activities against HIV, which could lead to new treatments for the virus .

Application in Material Science

Scientific Field

Material Science

Summary of Application

The compound has been used in the synthesis of new materials with potential electronic or photonic applications .

Methods of Application

Coordination polymers incorporating the compound were created using solventothermal methods .

Results

The new materials exhibited properties that could be useful in the development of electronic or photonic devices .

Application in Antimicrobial Coatings

Scientific Field

Biotechnology

Summary of Application

The compound’s antimicrobial properties have been leveraged to develop coatings for medical devices to prevent infections .

Methods of Application

Surface modification techniques were employed to apply the compound to various substrates, creating antimicrobial surfaces .

Results

The coatings showed effectiveness in reducing microbial growth, indicating their potential in medical device manufacturing .

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c23-19-5-7-20(8-6-19)30(28,29)21-9-12-26(13-10-21)22(27)18-3-1-17(2-4-18)15-25-14-11-24-16-25/h1-8,11,14,16,21H,9-10,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZKJAWASOVOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)

![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)

![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)

![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)